4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Description
Properties
CAS No. |
392252-62-9 |
|---|---|
Molecular Formula |
C28H21BrClN3O4 |
Molecular Weight |
578.85 |
IUPAC Name |
4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-18-8-4-7-17(13-18)23-15-22(32-33(23)24(34)11-12-25(35)36)27-26(16-5-2-1-3-6-16)20-14-19(30)9-10-21(20)31-28(27)37/h1-10,13-14,23H,11-12,15H2,(H,31,37)(H,35,36) |
InChI Key |
YZUUKIRHGDUNMV-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including a quinoline moiety and a dihydropyrazole ring.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxobutanoic acids exhibit significant antimicrobial properties. For instance, related compounds have shown potent antifungal and antibacterial activities against various pathogens:
| Compound | Target Pathogen | Activity (% Inhibition) |
|---|---|---|
| Compound 1 | Aspergillus fumigatus | 96.5% |
| Compound 2 | Helminthosporium sativum | 93.7% |
| Compound 3 | Bacillus subtilis | 37.6% |
| Compound 4 | Pseudomonas aeruginosa | 33.2% |
| Compound 5 | Klebsiella pneumoniae | Not specified |
These results suggest that the 4-oxobutanoic acid derivatives may possess similar antimicrobial properties, warranting further investigation into the specific activity of the target compound against these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of oxobutanoic acid derivatives has been explored in various experimental models. For example, studies have indicated that these compounds can significantly reduce edema in rat models induced by carrageenan:
- Experimental Model : Inflammation was induced via intradermal injection of carrageenan.
- Measurement : Edema was measured using plethysmometry.
- Results : The tested compounds exhibited a reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
This suggests that the target compound may also exhibit notable anti-inflammatory effects.
Anticancer Activity
The anticancer potential of similar compounds has been highlighted in several studies. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis:
- Cell Lines Tested : Various cancer cell lines, including MCF-7 (breast cancer).
- Mechanism of Action :
- Induction of apoptosis.
- Cell cycle arrest at the G1 phase.
- Significant binding interactions with key amino acids in target proteins.
For instance, related compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .
Case Studies
Several case studies highlight the biological activity of compounds similar to the target compound:
- Study on Pyrazole Derivatives :
- Synthesis and Evaluation :
Scientific Research Applications
Pharmaceutical Development
The compound may serve as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Its structural complexity suggests that it could interact with multiple biological targets, leading to diverse therapeutic effects.
Case Studies:
Research has shown that compounds with similar structures often exhibit significant biological activity. For instance, derivatives of pyrazoles have been extensively studied for their anti-inflammatory and anticancer properties . The synthesis of such derivatives often leads to enhanced efficacy against specific disease targets.
Material Science
The unique chemical structure of this compound may allow for its use in developing novel materials or ligands in coordination chemistry. The presence of multiple functional groups can facilitate interactions with metal ions, potentially leading to new catalytic or sensing applications.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. While the precise mechanism of action remains unknown, preliminary studies suggest that understanding its interactions with biological targets will be crucial for elucidating its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound differs from analogs primarily in the positions and types of halogen substituents on its aryl and quinoline moieties. Key comparisons include:
- Halogen Effects: The 3-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to 4-fluorophenyl (Compound 26) or unchlorinated quinolines (Compound 64). The 6-chloro substituent on the quinoline ring could improve receptor binding affinity relative to non-halogenated analogs .
- Acid Tail: The 4-oxobutanoic acid moiety is conserved across analogs, but ester derivatives (e.g., Compound 26 methyl ester) show reduced solubility compared to the free acid form .
Purity and Analytical Characterization
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclocondensation and functional group transformations. Evidence from analogous pyrazoline-containing compounds (e.g., compounds 24 , 25 , 26 in ) highlights the use of General Procedure G , which employs coupling reactions between quinoline and pyrazoline precursors. Key steps include:
- Solvent selection : Dichloromethane or methanol for intermediate reactions.
- Purification : Flash column chromatography (e.g., 10% methanol in dichloromethane) and recrystallization to achieve >95% purity .
- Yield optimization : Adjust stoichiometric ratios of bromophenyl and chloroquinoline moieties (e.g., 86% yield for compound 24 vs. 22–27% for others) .
Q. How is structural characterization validated for this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 170–180 ppm) and confirm dihydropyrazole and quinoline ring systems .
- HRMS : Verify molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .
- HPLC : Confirm purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What strategies ensure purity and stability during storage?
Methodological Answer:
Q. How do substituent variations (e.g., bromophenyl, chloroquinoline) influence structure-activity relationships (SAR)?
Methodological Answer: Design SAR studies by systematically modifying:
- Electron-withdrawing groups : Bromine at the 3-position of phenyl enhances steric bulk and electronic effects, as seen in compound 24 .
- Quinoline substituents : Chlorine at position 6 increases lipophilicity, potentially improving membrane permeability .
- Pyrazoline core : Dihydropyrazole conformation impacts binding affinity; use X-ray crystallography or DFT calculations to correlate geometry with activity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (per SDS guidelines in ).
- First aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician. Refer to SDS for hazard-specific protocols (e.g., respiratory protection if aerosolized) .
Advanced Research Questions
Q. How can structural ambiguities in the dihydropyrazole-quinoline core be resolved?
Methodological Answer:
Q. What experimental conditions mitigate low synthetic yields in analogous compounds?
Methodological Answer:
Q. How can computational modeling predict biological targets for this compound?
Methodological Answer:
Q. What analytical methods identify degradation products under physiological conditions?
Methodological Answer:
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
